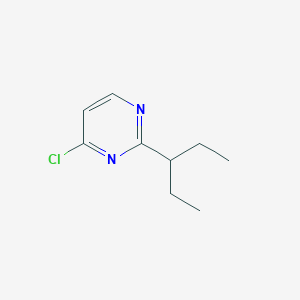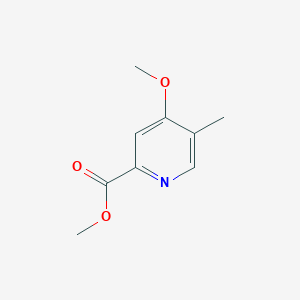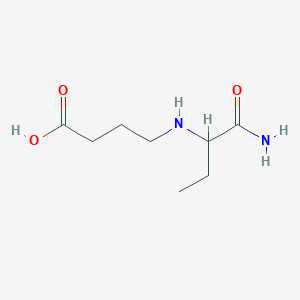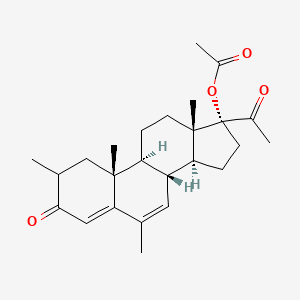
(2ss)-17-(Acetyloxy)-2,6-dimethylpregna-4,6-diene-3,20-dione; Megestrol Acetate EP Impurity G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A mixture of diastereomers refers to a combination of stereoisomers that are not mirror images of each other and are non-superimposable. Diastereomers have different physical properties such as melting points, boiling points, and densities, which makes them distinct from enantiomers . These compounds are significant in various fields, including chemistry, biology, and medicine, due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of diastereomers typically involves the synthesis of chiral compounds with multiple stereocenters. One common method is the reaction of a racemic mixture with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . This process can be achieved through covalent bond formation or salt formation, depending on the nature of the chemicals involved .
Industrial Production Methods: In industrial settings, diastereomers are often separated using techniques such as fractional crystallization, fractional distillation, and chromatography . These methods exploit the different physical properties of diastereomers to achieve separation. For example, diastereomeric recrystallization is a widely used technique that involves the formation of diastereomeric salts, which can then be separated based on their solubility differences .
Chemical Reactions Analysis
Types of Reactions: Diastereomers can undergo various types of chemical reactions, including oxidation, reduction, and substitution . The specific reactions depend on the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of diastereomers include chiral catalysts, oxidizing agents, and reducing agents . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of diastereomers depend on the specific reaction pathway. For example, the reaction of a racemic mixture with a chiral reagent can result in the formation of diastereomeric esters, which can then be separated and hydrolyzed to yield enantiomerically pure alcohols .
Scientific Research Applications
Diastereomers have a wide range of applications in scientific research. In chemistry, they are used to study stereochemistry and reaction mechanisms . In biology, diastereomers are important for understanding the behavior of biomolecules and their interactions with enzymes and receptors . In medicine, diastereomers are used in the development of chiral drugs, as they can have different pharmacokinetic and pharmacodynamic properties compared to their enantiomers . Additionally, diastereomers are used in the food and fragrance industries to create products with specific sensory properties .
Mechanism of Action
The mechanism of action of diastereomers involves their interaction with molecular targets such as enzymes, receptors, and other biomolecules . Due to their different spatial arrangements, diastereomers can exhibit different binding affinities and activities. This can result in variations in their biological effects, making them valuable for drug development and other applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to diastereomers include enantiomers and epimers. Enantiomers are mirror images of each other and have identical physical properties in an achiral environment but different properties in a chiral environment . Epimers are a specific type of diastereomer that differ at only one stereocenter .
Uniqueness of Diastereomers: Diastereomers are unique because they have different physical properties and reactivity compared to enantiomers and epimers . This makes them valuable for various applications, including chiral resolution, drug development, and the study of stereochemistry .
Properties
Molecular Formula |
C25H34O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3/t15?,18-,19+,20+,23-,24+,25+/m1/s1 |
InChI Key |
AQMUMBCTNJGBGC-FGPIKTEISA-N |
Isomeric SMILES |
CC1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C)OC(=O)C)C)C |
Canonical SMILES |
CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


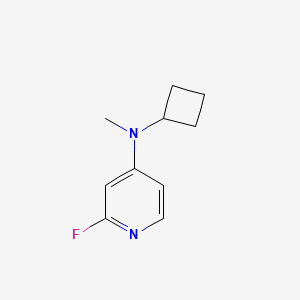

![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
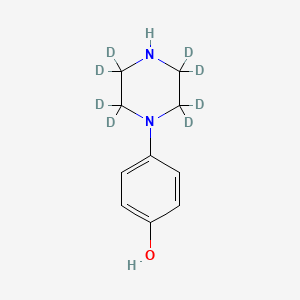
![8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
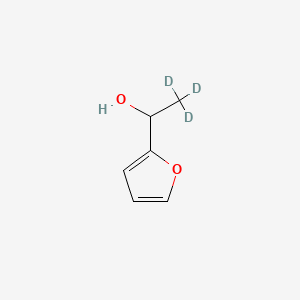
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,11S,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate](/img/structure/B13440626.png)
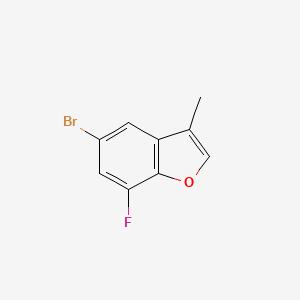

![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
